2-(Chloromethyl)-6-methoxy-1,3-benzothiazole
Overview
Description
2-(Chloromethyl)-6-methoxy-1,3-benzothiazole is a heterocyclic aromatic compound that contains a benzothiazole ring substituted with a chloromethyl group at the 2-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole typically involves the chloromethylation of 6-methoxy-1,3-benzothiazole. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds through the formation of a highly electrophilic chloromethyl carbocation, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative catalysts and greener reaction conditions are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives of benzothiazole.
Oxidation: Products include hydroxylated or carbonylated benzothiazole derivatives.
Reduction: Products include dihydrobenzothiazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-6-methoxy-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: It is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved vary depending on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-benzothiazole: Lacks the methoxy group at the 6-position, which may affect its reactivity and biological activity.
6-Methoxy-1,3-benzothiazole: Lacks the chloromethyl group at the 2-position, which limits its ability to undergo nucleophilic substitution reactions.
2-(Bromomethyl)-6-methoxy-1,3-benzothiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and applications.
Uniqueness
2-(Chloromethyl)-6-methoxy-1,3-benzothiazole is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of bioactive and functional molecules .
Properties
IUPAC Name |
2-(chloromethyl)-6-methoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJWZSNILZUIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056639-87-2 | |
Record name | 2-(chloromethyl)-6-methoxy-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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